

An In-Depth Technical Guide to 5-Methyloxazol-2-amine: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyloxazol-2-amine

Cat. No.: B1590503

[Get Quote](#)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **5-Methyloxazol-2-amine**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectroscopic signature. A detailed examination of a robust synthetic pathway is presented, including a step-by-step experimental protocol, mechanistic insights, and a discussion of the causal factors influencing the reaction outcome. This guide is intended to serve as a critical resource for scientists engaged in the research and development of novel therapeutics and complex molecular architectures where **5-Methyloxazol-2-amine** serves as a pivotal building block.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its prevalence stems from its unique combination of features: a planar, aromatic system capable of engaging in various intermolecular interactions, hydrogen bond donor and acceptor sites, and metabolic stability. Derivatives of 2-aminooxazole have demonstrated a wide spectrum of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory

properties. **5-Methyloxazol-2-amine**, as a fundamental member of this class, represents a key starting material for the synthesis of more complex, biologically active molecules. A thorough understanding of its structure and synthesis is therefore paramount for its effective utilization in drug discovery and development pipelines.

Molecular Structure and Physicochemical Properties

Chemical Structure

5-Methyloxazol-2-amine is a five-membered heterocyclic aromatic compound. The structure consists of an oxazole ring, which is substituted with an amino group at the 2-position and a methyl group at the 5-position.

- IUPAC Name: 5-methyl-1,3-oxazol-2-amine
- Molecular Formula: C₄H₆N₂O
- CAS Number: 33124-04-8[1]
- SMILES: NC1=NC=C(C)O1

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **5-Methyloxazol-2-amine** is provided in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for developing purification strategies.

Property	Value	Source
Molecular Weight	98.10 g/mol	[2]
Melting Point	Not reported	
Boiling Point	Not reported	
LogP (calculated)	0.4 - 0.56	[2]
Topological Polar Surface Area (TPSA)	52.1 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for **5-Methyloxazol-2-amine** is not readily found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its structural analogue, 2-amino-5-methylthiazole, and general principles of NMR spectroscopy. These predictions are vital for reaction monitoring and final product confirmation.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

- δ ~6.5-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the oxazole ring.
- δ ~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- δ ~2.2-2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5 position.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

- δ ~165-170 ppm: Quaternary carbon (C2) attached to the amino group and two nitrogen atoms.

- $\delta \sim 145\text{-}150$ ppm: Quaternary carbon (C5) attached to the methyl group.
- $\delta \sim 120\text{-}125$ ppm: Methine carbon (C4).
- $\delta \sim 10\text{-}15$ ppm: Methyl carbon (-CH₃).

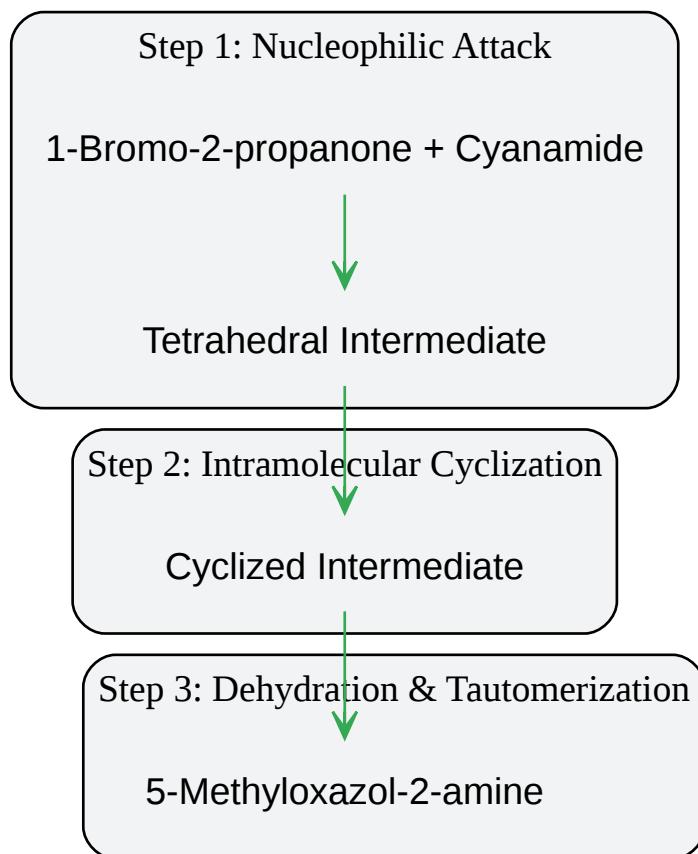
Synthesis of 5-Methyloxazol-2-amine

The synthesis of 2-aminooxazoles can be achieved through several established routes. A common and reliable method involves the condensation of an α -haloketone with cyanamide or urea. For the synthesis of **5-Methyloxazol-2-amine**, the logical precursors are 1-halo-2-propanone (e.g., 1-bromo-2-propanone or 1-chloro-2-propanone) and cyanamide.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a cyclocondensation reaction. The rationale for this choice is the commercial availability of the starting materials and the generally high yields reported for this type of transformation for analogous structures.

[Click to download full resolution via product page](#)


Caption: Retrosynthetic analysis for **5-Methyloxazol-2-amine**.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway for the formation of 2-aminooxazoles from α -haloketones and cyanamide.

- Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanamide on the electrophilic carbonyl carbon of 1-bromo-2-propanone. This forms a tetrahedral intermediate.

- Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a five-membered ring intermediate.
- Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the aromatic **5-Methyloxazol-2-amine**.

[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism for the synthesis of **5-Methyloxazol-2-amine**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar 2-aminooxazoles. Optimization may be required to achieve the highest possible yield.

Materials and Reagents:

- 1-Bromo-2-propanone
- Cyanamide
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a solution of cyanamide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.2 eq.).
- Addition of α -Haloketone: Slowly add a solution of 1-bromo-2-propanone (1.1 eq.) in ethanol to the reaction mixture at room temperature with stirring.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure **5-Methyloxazol-2-amine**.

Causality Behind Experimental Choices:

- Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for reflux conditions.
- Base: Sodium bicarbonate is a mild base used to neutralize the HBr formed during the reaction, preventing potential side reactions.
- Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound.

Conclusion and Future Outlook

5-Methyloxazol-2-amine is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. This guide provides a detailed overview of its structure, properties, and a reliable synthetic route. The presented protocol, based on the cyclocondensation of 1-bromo-2-propanone and cyanamide, offers a practical and efficient method for its preparation. As the demand for novel therapeutics continues to grow, the importance of versatile scaffolds like 2-aminooxazoles is expected to increase. Further research into the derivatization of **5-Methyloxazol-2-amine** could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methyloxazole - High purity | EN [georganics.sk]
- 2. 4-Methyloxazol-2-amine | C4H6N2O | CID 535824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Methyloxazol-2-amine: Structure and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590503#5-methyloxazol-2-amine-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com